

An In-depth Technical Guide on the Chemical Properties of (-)-N-Desmethyl Tramadol

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Compound of Interest

Compound Name: (-)-N-Desmethyl Tramadol

Cat. No.: B015524

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December 19, 2025

Abstract

(-)-N-Desmethyl Tramadol, a primary metabolite of the analgesic drug tramadol, is formed through the N-demethylation of the parent compound. While its sibling metabolite, O-desmethyl tramadol (M1), is a potent mu-opioid receptor agonist, **(-)-N-Desmethyl Tramadol** (M2) exhibits markedly different pharmacological characteristics. This technical guide provides a comprehensive overview of the known chemical and pharmacological properties of **(-)-N-Desmethyl Tramadol**. The document summarizes available quantitative data, outlines detailed experimental protocols for the determination of its key chemical and biological attributes, and presents visual diagrams of relevant pathways and workflows. It is important to note that while extensive research has been conducted on tramadol and its primary active metabolite, M1, specific experimental data for the individual enantiomers of the M2 metabolite, including **(-)-N-Desmethyl Tramadol**, are limited in publicly available literature. This guide, therefore, synthesizes the most current information available, highlighting areas where further research is warranted.

Chemical and Physical Properties

(-)-N-Desmethyl Tramadol, also known as (-)-Nortramadol, is a small organic molecule with the molecular formula $C_{15}H_{23}NO_2$.^{[1][2][3][4]} Its chemical structure consists of a cyclohexanol

ring substituted with a 3-methoxyphenyl group and a methylaminomethyl side chain.

Physicochemical Properties

A summary of the key physicochemical properties of N-Desmethyl Tramadol is presented in Table 1. It is critical to note that much of the available experimental data pertains to the racemic mixture of N-Desmethyl Tramadol. Specific experimental values for the (-)-enantiomer are largely unavailable in the current literature.

Table 1: Physicochemical Properties of N-Desmethyl Tramadol

Property	Value	Source
Molecular Formula	C15H23NO2	[1][2][3][4]
Molecular Weight	249.35 g/mol	[2][3][4]
Predicted pKa	14.46 ± 0.40	[5]
Computed XLogP3	2.7	[3][4][6]
Melting Point	Data not available for the (-)-enantiomer	
Solubility	Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate	[5]
Appearance	Thick Oil	[5]

Note: The pKa and XLogP3 values are predicted and computed, respectively, and have not been experimentally verified for the (-)-enantiomer.

Pharmacological Properties

The pharmacological activity of **(-)-N-Desmethyl Tramadol** is significantly less pronounced compared to its parent compound, tramadol, and its fellow metabolite, O-desmethyl tramadol (M1). The available data, primarily from studies on the racemic mixture, indicates a very low affinity for opioid receptors and minimal activity at monoamine transporters.

Receptor and Transporter Binding Affinity

Quantitative data on the binding affinities of N-Desmethyl Tramadol are summarized in Table 2. The data overwhelmingly suggests that N-demethylation of tramadol leads to a substantial decrease in affinity for the mu-opioid receptor.

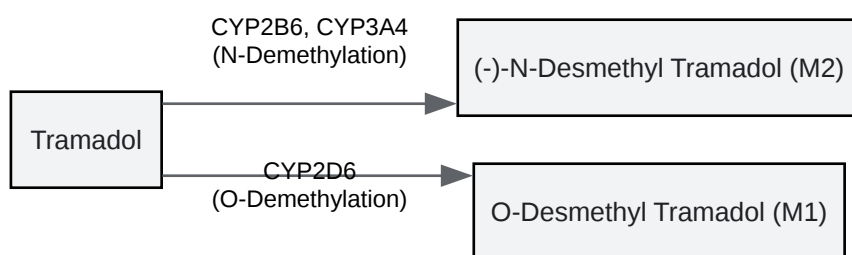
Table 2: Receptor and Transporter Binding Affinity of N-Desmethyl Tramadol

Target	Ligand	Ki (Inhibitory Constant)	Source
Mu-Opioid Receptor (MOR)	(±)-N-Desmethyl Tramadol	> 10 µM	[1] [7] [8] [9] [10]
Delta-Opioid Receptor (DOR)	Data not available		
Kappa-Opioid Receptor (KOR)	Data not available		
Norepinephrine Transporter (NET)	(±)-N-Desmethyl Tramadol	Negligible activity reported	[1] [7]
Serotonin Transporter (SERT)	(±)-N-Desmethyl Tramadol	Negligible activity reported	[1] [7]

Note: Ki values are for the racemic mixture ((±)-N-Desmethyl Tramadol) unless otherwise specified. Data for the individual (-)-enantiomer are not currently available in the literature.

Metabolic Pathway

(-)-N-Desmethyl Tramadol is a product of the phase I metabolism of tramadol. The N-demethylation is primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4 in the liver.[\[7\]](#)[\[11\]](#) This pathway is distinct from the O-demethylation pathway that produces the more pharmacologically active M1 metabolite.



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Figure 1: Metabolic pathway of Tramadol.

Experimental Protocols

This section provides detailed methodologies for the determination of the key chemical and pharmacological properties of **(-)-N-Desmethyl Tramadol**. These protocols are based on established scientific principles and can be adapted for specific laboratory settings.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of **(-)-N-Desmethyl Tramadol**.

Methodology:

- Preparation of Solutions:
 - Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
 - Prepare a 0.1 mM solution of **(-)-N-Desmethyl Tramadol** in a suitable solvent (e.g., a co-solvent system of water and methanol if solubility is low).
- Titration Procedure:
 - Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
 - Place a known volume (e.g., 25 mL) of the **(-)-N-Desmethyl Tramadol** solution into a beaker with a magnetic stir bar.
 - Immerse the calibrated pH electrode and a temperature probe into the solution.

- Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.
- Record the pH of the solution after each addition, allowing the reading to stabilize.
- Continue the titration until the pH has passed the equivalence point, indicated by a sharp change in pH.
- Data Analysis:
 - Plot a titration curve of pH versus the volume of NaOH added.
 - Determine the equivalence point from the inflection point of the curve (the point of steepest slope).
 - The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Determination of logP (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of **(-)-N-Desmethyl Tramadol**.

Methodology:

- Preparation of Phases:
 - Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight.
- Partitioning:
 - Prepare a stock solution of **(-)-N-Desmethyl Tramadol** of known concentration in the aqueous phase.
 - In a separatory funnel, combine a known volume of the aqueous solution of the compound with an equal volume of the n-octanol phase.

- Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
- Allow the phases to separate completely.
- Analysis:
 - Carefully collect samples from both the aqueous and n-octanol phases.
 - Determine the concentration of **(-)-N-Desmethyl Tramadol** in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- Calculation:
 - The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
 - $\log P$ is the base-10 logarithm of the partition coefficient.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point of **(-)-N-Desmethyl Tramadol**.

Methodology:

- Sample Preparation:
 - Ensure the sample of **(-)-N-Desmethyl Tramadol** is a dry, finely ground powder.
 - Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Measurement:
 - Place the capillary tube in a melting point apparatus.
 - Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The melting point is reported as this range.

Determination of Aqueous Solubility (Shake-Flask Method)

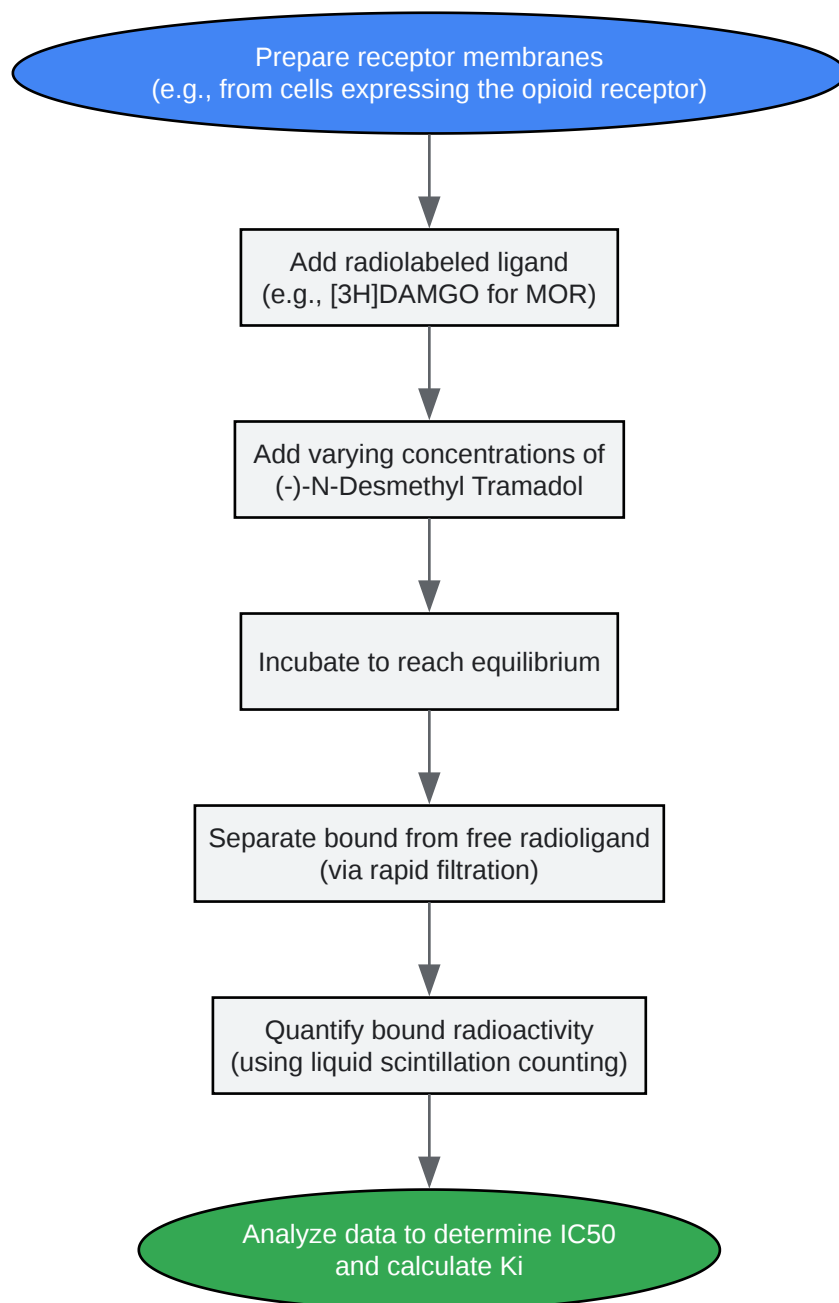
Objective: To determine the aqueous solubility of **(-)-N-Desmethyl Tramadol**.

Methodology:

- Equilibration:
 - Add an excess amount of solid **(-)-N-Desmethyl Tramadol** to a known volume of water in a sealed container.
 - Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Preparation:
 - Allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation can be used to separate the solid from the liquid phase.
- Analysis:
 - Determine the concentration of **(-)-N-Desmethyl Tramadol** in the clear supernatant using a validated analytical method (e.g., HPLC-UV/MS).
- Reporting:
 - The aqueous solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or µg/mL.

Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (K_i) of **(-)-N-Desmethyl Tramadol** for opioid receptors (μ , δ , κ).



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Figure 2: Workflow for a competitive radioligand binding assay.

Methodology:

- Materials:
 - Cell membranes expressing the opioid receptor of interest (mu, delta, or kappa).
 - A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for mu-opioid receptors).
 - **(-)-N-Desmethyl Tramadol** as the competing ligand.
 - Assay buffer and wash buffer.
 - Glass fiber filters.
 - Scintillation cocktail and a liquid scintillation counter.
- Assay Procedure:
 - In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of **(-)-N-Desmethyl Tramadol**.
 - Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled, high-affinity ligand).
 - Allow the binding to reach equilibrium.
 - Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
 - Wash the filters with ice-cold wash buffer to remove unbound radioligand.
 - Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the concentration of **(-)-N-Desmethyl Tramadol**.
- Determine the IC₅₀ value (the concentration of **(-)-N-Desmethyl Tramadol** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.

Neurotransmitter Transporter Uptake Assay

Objective: To determine the inhibitory potency (IC₅₀) of **(-)-N-Desmethyl Tramadol** on norepinephrine and serotonin transporters.

Methodology:

- Materials:
 - Cells or synaptosomes expressing the norepinephrine transporter (NET) or serotonin transporter (SERT).
 - A radiolabeled substrate for the transporter (e.g., [³H]norepinephrine for NET or [³H]serotonin for SERT).
 - **(-)-N-Desmethyl Tramadol** as the test inhibitor.
 - Uptake buffer.
- Assay Procedure:
 - Pre-incubate the cells or synaptosomes with varying concentrations of **(-)-N-Desmethyl Tramadol**.
 - Initiate the uptake by adding the radiolabeled substrate.

- Allow the uptake to proceed for a short, defined period at a controlled temperature (e.g., 37°C).
- Terminate the uptake by rapid filtration and washing with ice-cold buffer.
- Lyse the cells or synaptosomes and measure the amount of radioactivity taken up using a liquid scintillation counter.
- Data Analysis:
 - Plot the percentage of uptake inhibition against the concentration of **(-)-N-Desmethyl Tramadol**.
 - Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

Conclusion

(-)-N-Desmethyl Tramadol is a primary metabolite of tramadol with a pharmacological profile characterized by very low affinity for opioid receptors and negligible activity at monoamine transporters. This stands in stark contrast to the O-desmethyl metabolite (M1), which is a potent mu-opioid receptor agonist. The available data, primarily from studies on the racemic mixture, consistently point to **(-)-N-Desmethyl Tramadol** being a pharmacologically weak metabolite in the context of tramadol's analgesic effects.

A significant gap in the current scientific literature is the lack of specific, experimentally determined physicochemical and pharmacological data for the (-)-enantiomer of N-Desmethyl Tramadol. The provided experimental protocols offer a framework for researchers to conduct studies that would fill these knowledge gaps. A more complete understanding of the properties of individual tramadol metabolites is crucial for a comprehensive assessment of the overall pharmacological and toxicological profile of the parent drug. Further research focusing on the stereospecific properties of tramadol's metabolites is highly encouraged.

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